[2-(4-Methylcyclohexyl)ethyl][(thiophen-3-yl)methyl]amine
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Overview
Description
[2-(4-Methylcyclohexyl)ethyl][(thiophen-3-yl)methyl]amine is a compound that features a unique combination of a cyclohexyl group, a thiophene ring, and an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Methylcyclohexyl)ethyl][(thiophen-3-yl)methyl]amine can be achieved through several synthetic routes. One common method involves the alkylation of thiophene derivatives with cyclohexyl ethylamine under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of the thiophene derivative.
Another approach involves the use of transition metal-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to form the carbon-carbon bond between the thiophene ring and the cyclohexyl group. This method requires the use of palladium catalysts and boron reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Methylcyclohexyl)ethyl][(thiophen-3-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amine group can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
[2-(4-Methylcyclohexyl)ethyl][(thiophen-3-yl)methyl]amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of [2-(4-Methylcyclohexyl)ethyl][(thiophen-3-yl)methyl]amine involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Uniqueness
[2-(4-Methylcyclohexyl)ethyl][(thiophen-3-yl)methyl]amine is unique due to its specific combination of a cyclohexyl group, a thiophene ring, and an amine functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H23NS |
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Molecular Weight |
237.41 g/mol |
IUPAC Name |
2-(4-methylcyclohexyl)-N-(thiophen-3-ylmethyl)ethanamine |
InChI |
InChI=1S/C14H23NS/c1-12-2-4-13(5-3-12)6-8-15-10-14-7-9-16-11-14/h7,9,11-13,15H,2-6,8,10H2,1H3 |
InChI Key |
AEWIOOZFOCZVNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)CCNCC2=CSC=C2 |
Origin of Product |
United States |
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